molecular formula C21H25N3O2 B3567296 2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

Cat. No.: B3567296
M. Wt: 351.4 g/mol
InChI Key: WDWFTQNSEOGQHO-DHDCSXOGSA-N
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Description

2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is a complex organic compound that features a unique structure combining an indole moiety with a tricyclic diaza system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of a palladium catalyst and a base such as potassium carbonate . This is followed by further functionalization to introduce the diaza-tricyclic system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding alcohols .

Scientific Research Applications

2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.13,7]decan-6-one is unique due to its combination of an indole moiety with a tricyclic diaza system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5,7-trimethyl-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-19-10-23-12-20(2,18(19)26)13-24(11-19)21(23,3)9-15-14-7-5-6-8-16(14)22(4)17(15)25/h5-9H,10-13H2,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWFTQNSEOGQHO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3(C)C=C4C5=CC=CC=C5N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CN3CC(C1=O)(CN(C2)C3(C)/C=C\4/C5=CC=CC=C5N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
Reactant of Route 2
Reactant of Route 2
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
Reactant of Route 3
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
Reactant of Route 4
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
Reactant of Route 5
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
Reactant of Route 6
2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one

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